molecular formula C13H24O B12693929 alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol CAS No. 94291-58-4

alpha-(1,1-Dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol

Cat. No.: B12693929
CAS No.: 94291-58-4
M. Wt: 196.33 g/mol
InChI Key: UMOGODYPTSXWLH-UHFFFAOYSA-N
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Description

EINECS 304-883-6, also known as alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances. This compound is characterized by its unique molecular structure, which includes a cyclohexene ring substituted with a methanol group and tert-butyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol typically involves the following steps:

    Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.

    Substitution Reactions: The cyclohexene ring is then subjected to substitution reactions to introduce the tert-butyl and methyl groups. These reactions often require the use of strong bases or acids as catalysts.

    Introduction of the Methanol Group:

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated cyclohexane derivative.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Catalysts such as sulfuric acid or aluminum chloride are often employed in substitution reactions.

Major Products

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major product is a saturated cyclohexane derivative.

    Substitution: The products vary depending on the substituents introduced.

Scientific Research Applications

Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohexane-1-methanol
  • Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-ethanol
  • Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-propanol

Uniqueness

Alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals.

Properties

CAS No.

94291-58-4

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

1-(2,4-dimethylcyclohex-3-en-1-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C13H24O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h8,10-12,14H,6-7H2,1-5H3

InChI Key

UMOGODYPTSXWLH-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(CCC1C(C(C)(C)C)O)C

Origin of Product

United States

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